3-Methyl-1H-indole-2-carbaldehyde
Overview
Description
3-Methyl-1H-indole-2-carbaldehyde, also known as 3-Methylindole-2-carbaldehyde, is a chemical compound with the empirical formula C10H9O . It has a molecular weight of 145.18 .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including this compound, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C10H9O .Chemical Reactions Analysis
The review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 140-142 °C and it is stored at a temperature of 2-8°C .Scientific Research Applications
3-Methyl-1H-indole-2-carbaldehyde has been used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds, such as indoles and indolines. It has also been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Additionally, this compound has been used in the study of enzyme kinetics and protein folding.
Mechanism of Action
Target of Action
3-Methyl-1H-indole-2-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
3-Methyl-1H-indole-2-carbaldehyde has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time. However, there are a few limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not particularly reactive, so it may require a catalyst or other reagents for it to react with the substrate.
Future Directions
Due to its biochemical and physiological effects, 3-Methyl-1H-indole-2-carbaldehyde has potential applications in the treatment of various diseases. For example, it could be used to develop novel anti-inflammatory drugs or to develop treatments for neurological disorders. Additionally, it could be used to develop new materials for use in medical devices or other applications. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify potential new applications.
properties
IUPAC Name |
3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSUORIVDBPKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298761 | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5257-24-9 | |
Record name | 5257-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5257-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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